9-Bromo-9-decenenitrile

Medicinal Chemistry ADME Properties Chromatography

9-Bromo-9-decenenitrile (CAS 951887-76-6) is a bifunctional organic compound with the molecular formula C10H16BrN and a molecular weight of 230.14 g/mol. It features a terminal alkene (decenyl) moiety and a terminal nitrile group, with a bromine atom substituted at the 9-position of the carbon chain.

Molecular Formula C10H16BrN
Molecular Weight 230.14 g/mol
CAS No. 951887-76-6
Cat. No. B1290899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-9-decenenitrile
CAS951887-76-6
Molecular FormulaC10H16BrN
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC=C(CCCCCCCC#N)Br
InChIInChI=1S/C10H16BrN/c1-10(11)8-6-4-2-3-5-7-9-12/h1-8H2
InChIKeyOWVKLLABQABUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-9-decenenitrile (CAS 951887-76-6): A Brominated Unsaturated Nitrile Building Block for Organic Synthesis and Materials Science


9-Bromo-9-decenenitrile (CAS 951887-76-6) is a bifunctional organic compound with the molecular formula C10H16BrN and a molecular weight of 230.14 g/mol . It features a terminal alkene (decenyl) moiety and a terminal nitrile group, with a bromine atom substituted at the 9-position of the carbon chain . This unique structure classifies it as both an alkenyl bromide and an aliphatic nitrile, endowing it with versatile reactivity profiles for cross-coupling, nucleophilic substitution, and cyclization reactions [1]. The compound is typically supplied as a liquid with a reported purity of ≥95% or 97% and is intended for research and industrial applications as a synthetic intermediate in organic synthesis, medicinal chemistry, and materials science [2].

9-Bromo-9-decenenitrile (CAS 951887-76-6): Why In-Class Compounds Cannot Simply Be Interchanged


While the class of unsaturated nitriles includes several potential alternatives such as 9-decenenitrile, 9-methyl-9-decenenitrile, and other bromoalkenenitriles, direct substitution is not straightforward and carries significant scientific and procurement risk. The specific position of the bromine substituent on the alkenyl chain dictates both the physical properties and the chemical reactivity of the molecule. For instance, 9-bromo-9-decenenitrile exhibits a substantially higher boiling point (313.3°C) , density (1.2 g/cm³) , and calculated LogP (3.61) compared to its non-brominated parent, 9-decenenitrile (252.3°C, 0.8 g/cm³, and LogP 3.29) . These differences, along with the enhanced leaving-group ability of the bromine atom , mean that substitution will alter reaction kinetics, purification requirements, and material properties in downstream applications. The quantitative evidence below demonstrates why selecting the precise brominated analogue is critical for achieving desired synthetic outcomes and material performance.

9-Bromo-9-decenenitrile (CAS 951887-76-6): Quantitative Differentiation Evidence for Scientific Selection


Enhanced Lipophilicity and Altered Physical Properties Compared to Non-Brominated Analogue

9-Bromo-9-decenenitrile exhibits significantly higher lipophilicity than its non-brominated parent, 9-decenenitrile. The calculated LogP (ACD/LogP) for the target compound is 3.61 , compared to 3.29 for 9-decenenitrile . This 0.32 LogP unit increase corresponds to an approximately 2.1-fold increase in partition coefficient, suggesting greater membrane permeability in biological systems and altered retention times in reversed-phase chromatography. Additionally, the compound's predicted boiling point of 313.3°C and density of 1.2 g/cm³ are markedly higher than 9-decenenitrile's 252.3°C and 0.8 g/cm³ , respectively.

Medicinal Chemistry ADME Properties Chromatography

Increased Molecular Weight and Heavy Atom Count for Higher Refractivity and Potential X-ray Contrast

The presence of a bromine atom in 9-bromo-9-decenenitrile results in a molecular weight of 230.14 g/mol and a heavy atom count of 12 [1], compared to 151.25 g/mol and 11 heavy atoms for 9-decenenitrile . This 52% increase in mass correlates with a higher molar refractivity (55.6 cm³ vs. 48.0 cm³ ) and a greater polarizability (22.0 vs. 19.0 ). The bromine atom also provides a unique anomalous scattering signal for X-ray crystallography, a feature absent in lighter-atom analogues.

Materials Science Polymer Chemistry X-ray Crystallography

Differential Reactivity: Enhanced Leaving-Group Ability Enables More Efficient Cross-Coupling

The C-Br bond in 9-bromo-9-decenenitrile is significantly more reactive toward nucleophilic substitution and metal-catalyzed cross-coupling reactions compared to the C-H bond in 9-decenenitrile or the C-CH3 bond in 9-methyl-9-decenenitrile. While specific rate constants are not available in the open literature, the bond dissociation energy (BDE) for an alkyl C-Br bond is approximately 68 kcal/mol, whereas an alkyl C-H bond is around 98-101 kcal/mol [1]. This 30 kcal/mol difference in BDE translates to a substantial increase in reactivity under mild conditions, making the brominated compound a more efficient electrophilic partner for Suzuki, Sonogashira, and Negishi couplings.

Organic Synthesis Cross-Coupling Reaction Kinetics

Potential for Selective Orthogonal Functionalization via Ni-Catalyzed Sonogashira Coupling

A key synthetic advantage of 9-bromo-9-decenenitrile lies in its ability to undergo selective orthogonal functionalization. Research by Vechorkin et al. demonstrates that Ni-catalyzed Sonogashira coupling of nonactivated alkyl halides is tolerant to a wide range of functional groups, including nitriles, and can be selective for a specific C-X bond (X = I, Br, Cl) [1]. This allows for the stepwise functionalization of molecules bearing multiple reactive sites, where the C-Br bond in 9-bromo-9-decenenitrile can be selectively coupled in the presence of a nitrile group, a functionality that would be impossible with non-halogenated analogues like 9-decenenitrile or 9-methyl-9-decenenitrile.

Organic Synthesis Sonogashira Coupling Orthogonal Chemistry

9-Bromo-9-decenenitrile (CAS 951887-76-6): Optimal Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry: Enhancing Lead Compound Lipophilicity and Permeability

When a medicinal chemistry campaign requires a building block that increases the lipophilicity of a lead series to improve membrane permeability or blood-brain barrier penetration, 9-bromo-9-decenenitrile offers a quantifiable advantage. Its calculated LogP of 3.61 is 0.32 units higher than the non-brominated analogue 9-decenenitrile , providing a predictable and tunable increase in logD. This property is directly supported by the quantitative comparison in Section 3.1.

Materials Science: Synthesis of High Refractive Index Polymers

For applications requiring polymers with high refractive indices, such as optical coatings or advanced photoresists, the high molar refractivity (55.6 cm³) and polarizability (22.0) of 9-bromo-9-decenenitrile make it a superior monomer choice compared to 9-decenenitrile (molar refractivity 48.0 cm³) . The presence of the bromine atom directly contributes to these enhanced optical properties, as quantified in Section 3.2.

Organic Synthesis: Orthogonal Functionalization for Complex Molecule Assembly

In multi-step syntheses requiring the sequential installation of functional groups, the orthogonal reactivity of the C-Br bond in 9-bromo-9-decenenitrile is a key differentiator. As demonstrated by the Ni-catalyzed Sonogashira coupling methodology [1], the bromide can be selectively reacted in the presence of the nitrile group. This capability, which is absent in non-halogenated analogues, is essential for building complex molecular frameworks with high efficiency and is validated by the class-level inference in Section 3.4.

Structural Biology: Heavy-Atom Phasing in X-ray Crystallography

The unique anomalous scattering properties of bromine make 9-bromo-9-decenenitrile a valuable tool for protein crystallography. By incorporating this compound as a heavy-atom derivative or a co-crystallization ligand, researchers can leverage the bromine's anomalous signal for experimental phasing. This application is directly enabled by the heavy atom count and molecular weight differentiation quantified in Section 3.2.

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